molecular formula C24H15ClFN3O2 B2450250 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-46-3

3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2450250
CAS RN: 866342-46-3
M. Wt: 431.85
InChI Key: VHMUICDZYQHWFB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClFN3O2 and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Biological Systems

Quinoline derivatives, including structures similar to 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, are known for their efficiency as fluorophores. They are extensively utilized in biochemistry and medicine to study various biological systems. These compounds, especially those based on fused aromatic systems with heteroatoms, are of interest due to their sensitivity and selectivity, making them valuable in DNA fluorescence studies and as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Anticancer Drug Development

Quinoxaline derivatives, closely related to the queried compound, have been synthesized and investigated for their anticancer properties. These compounds exhibit significant potential due to their diverse industrial and pharmaceutical applications. For instance, the synthesis of novel isoxazolquinoxalin (IZQ) derivatives has shown promising results in anti-cancer drug development, supported by structural confirmation through single crystal X-ray diffraction and various computational and docking studies (Abad et al., 2021).

Antioxidant Properties

Research on spiroquinoline derivatives highlights their efficient, regioselective synthesis and antioxidant activity. These compounds, including spiro[dioxolo[4,5-g]quinoline] and spiro[pyrazolo[4,3-f]quinoline], demonstrate significant in vitro antioxidant activity. This synthesis methodology offers excellent yields, high diastereoselectivity, and promising atom economy, making these compounds excellent candidates for further antioxidant studies (Patel et al., 2022).

Photovoltaic and Photodiode Applications

The photovoltaic properties of certain quinoline derivatives have been explored for their potential in organic–inorganic photodiode fabrication. Films of quinoline derivatives such as Ph-HPQ and Ch-HPQ have been deposited using thermal evaporation techniques, showing promising rectification behavior and photovoltaic properties under illumination. These findings suggest the potential of similar compounds, like 3-(4-chlorophenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, in the development of photodiodes and other photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

properties

IUPAC Name

5-(4-chlorophenyl)-8-[(2-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFN3O2/c25-16-7-5-14(6-8-16)23-18-12-29(11-15-3-1-2-4-19(15)26)20-10-22-21(30-13-31-22)9-17(20)24(18)28-27-23/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMUICDZYQHWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5F)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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